molecular formula C6H8BNO3 B1302940 6-Methoxypyridine-2-boronic acid CAS No. 372963-51-4

6-Methoxypyridine-2-boronic acid

Cat. No.: B1302940
CAS No.: 372963-51-4
M. Wt: 152.95 g/mol
InChI Key: GQWZKBTZAFEQJZ-UHFFFAOYSA-N
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Description

6-Methoxypyridine-2-boronic acid is a useful research compound. Its molecular formula is C6H8BNO3 and its molecular weight is 152.95 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescence Quenching and Sensor Design

6-Methoxypyridine-2-boronic acid derivatives exhibit novel fluorescent properties, making them suitable for sensor design. A study focused on the fluorescence quenching of these derivatives, specifically 2-methoxypyridin-3-yl-3-boronic acid (2MPBA), in various solvents. This research has implications for developing sensors based on fluorescence quenching mechanisms (Melavanki, 2018).

Supramolecular Structure and Chemical Properties

Research into the reversible formation of planar chiral ferrocenylboroxine, involving boronic acids, highlights their potential in creating complex supramolecular structures. This work provides insights into the chemical properties and potential applications of boronic acid derivatives in materials science and coordination chemistry (Thilagar et al., 2011).

Sugar-Binding Capabilities

A study demonstrated that ortho-hydroxymethyl phenylboronic acids, including derivatives, show remarkable ability to complex with hexopyranosides under physiologically relevant conditions. This finding is significant as it points to the potential use of these boronic acids in the design of sensors and receptors for cell-surface glycoconjugates (Dowlut & Hall, 2006).

Crystal Structure Engineering

Research into ortho-alkoxyphenylboronic acids has been conducted with the goal of designing boronic acids with monomeric structures, a previously unachievable objective in crystal engineering. This research provides valuable information for the development of novel materials based on boronic acid structures (Cyrański et al., 2012).

Fluorescence Quenching in Alcohol Environment

Further exploration into the fluorescence quenching of 2-methoxypyridin-3-yl-3-boronic acid (2MPBA) in an alcohol environment provides deeper insights into its photophysical properties. This research could have implications for the development of new materials and sensors utilizing the unique fluorescence characteristics of boronic acids (Melavanki et al., 2018).

Multicomponent Assembly of Boron-Based Nanostructures

Boron-based macrocycles and dendrimers have been synthesized using aryl- and alkylboronic acids. This innovative approach to creating boron-based nanostructures opens up new possibilities in nanotechnology and materials science (Christinat et al., 2007).

Safety and Hazards

This compound may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended when handling this compound .

Future Directions

The synthesis of 6-Methoxypyridine-2-boronic acid can be optimized to reduce the cost and improve the yield. Furthermore, the Suzuki–Miyaura coupling, in which this compound can play a crucial role, is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This suggests potential future directions in optimizing this reaction and expanding its applications.

Properties

IUPAC Name

(6-methoxypyridin-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO3/c1-11-6-4-2-3-5(8-6)7(9)10/h2-4,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWZKBTZAFEQJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC(=CC=C1)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376410
Record name 6-Methoxypyridine-2-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372963-51-4
Record name B-(6-Methoxy-2-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=372963-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxypyridine-2-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methoxypyridine-2-boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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